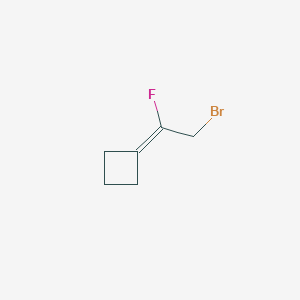

(2-Bromo-1-fluoroethylidene)cyclobutane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-Bromo-1-fluoroethylidene)cyclobutane” is a cyclobutane derivative. Cyclobutanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbons atoms that make up the ring are single bonded to other atoms (no double or triple bonds) . The molecule “(2-Bromo-1-fluoroethylidene)cyclobutane” contains a bromine and a fluorine atom attached to the cyclobutane ring .

Molecular Structure Analysis

The molecular structure of “(2-Bromo-1-fluoroethylidene)cyclobutane” includes a cyclobutane ring with a bromine and a fluorine atom attached . The exact structure would need to be determined through experimental methods such as X-ray crystallography or NMR spectroscopy.

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Bromo-1-fluoroethylidene)cyclobutane” would depend on its exact molecular structure. For example, its molecular weight can be estimated based on its molecular formula .

科学的研究の応用

Cycloaddition Reactions

The study of cycloaddition reactions is a fundamental aspect of chemical synthesis involving (2-Bromo-1-fluoroethylidene)cyclobutane analogs. One significant research contribution in this domain includes the thermal [2+2] cycloaddition of halo-ethylene derivatives to produce cyclobutane compounds. Such reactions are crucial for synthesizing complex molecular structures, demonstrating the versatility of cyclobutane derivatives in constructing spirocyclic and polycyclic compounds (Toda, Motomura, & Oshima, 1974).

Rearrangement Reactions

Rearrangement reactions involving cyclobutane derivatives offer pathways to generate diverse chemical entities. Studies have shown that treating halo-substituted cyclobutanes with certain reagents leads to the formation of compounds with different functionalities, highlighting the reactivity and potential utility of these cyclobutane derivatives in organic synthesis (Hittich & Griesbaum, 1983).

Radical Ring Expansion and Fluorination

Innovative synthetic methods involve the silver-initiated radical ring expansion and fluorination of ethynyl cyclobutanols. This process allows for the efficient synthesis of halogenated cyclopentanones, showcasing the role of cyclobutane derivatives in accessing fluorinated complex molecules. Such methodologies not only extend the chemical toolbox for synthesizing fluorinated compounds but also underscore the importance of cyclobutane derivatives in medicinal chemistry and material science (Tian, Chen, & Zhang, 2016).

Dynamic Equilibrium Studies

Research into the dynamic equilibrium between different cyclobutane derivatives reveals insights into the stability and reactivity of these compounds. The investigation of allylic type triorganoboranes derived from cyclobutane precursors demonstrates the feasibility of [1,3]-B sigmatropic shifts, furthering understanding of reaction mechanisms and the design of novel synthetic routes (Gridnev, Gursky, & Bubnov, 1996).

Structural and Reactivity Studies

Synthetic efforts aimed at the construction of C2-symmetric cyclobutanes and the exploration of their reactivity patterns enrich the knowledge base regarding the manipulation of cyclobutane cores. Such studies pave the way for the development of new synthetic strategies and the discovery of novel reactivity paradigms, which are instrumental in advancing synthetic organic chemistry (Milosevic et al., 2015).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2-bromo-1-fluoroethylidene)cyclobutane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrF/c7-4-6(8)5-2-1-3-5/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYXMLJSRJAXCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(CBr)F)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-Dimethylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2631268.png)

![7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2631271.png)

![5-[(3,4-Dichlorophenyl)sulfonyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B2631272.png)

![5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2631278.png)

![Methyl[1-(phenylsulfanyl)propan-2-yl]amine](/img/structure/B2631280.png)

![N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide](/img/structure/B2631283.png)

![2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2631287.png)

![N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide](/img/structure/B2631291.png)